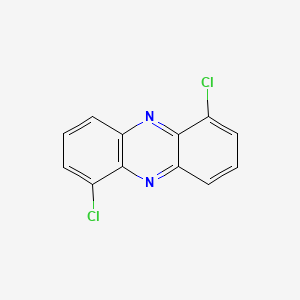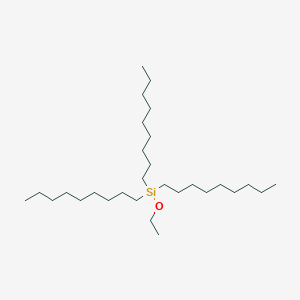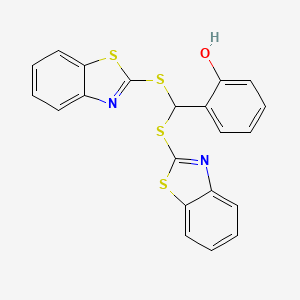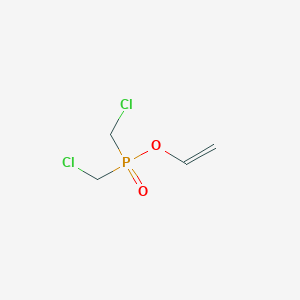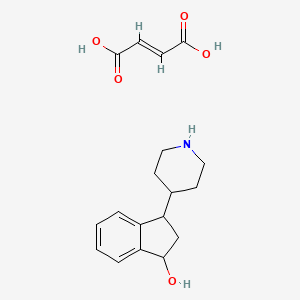
3-(4-Piperidyl)-1-indanol fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Piperidyl)-1-indanol fumarate is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Piperidyl)-1-indanol fumarate typically involves the formation of the piperidine ring followed by the introduction of the indanol moiety. Common synthetic routes include hydrogenation, cyclization, and amination reactions. For instance, palladium and rhodium hydrogenation can be used to achieve the desired piperidine derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and cost-effective processes. These methods may include the use of specific precursor chemicals and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Piperidyl)-1-indanol fumarate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidine ring can lead to the formation of piperidinones, while reduction can yield piperidines with different substituents .
Applications De Recherche Scientifique
3-(4-Piperidyl)-1-indanol fumarate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a tool for studying biological processes involving piperidine derivatives.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of 3-(4-Piperidyl)-1-indanol fumarate involves its interaction with specific molecular targets and pathways. The piperidine ring plays a crucial role in its biological activity, influencing various cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(4-Piperidyl)-1-indanol fumarate include other piperidine derivatives such as:
Piperine: An alkaloid found in black pepper with antioxidant properties.
Evodiamine: A compound with antiproliferative effects on cancer cells.
Matrine: An alkaloid with anti-inflammatory and anticancer properties.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the piperidine ring and the indanol moiety, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
20902-75-4 |
|---|---|
Formule moléculaire |
C18H23NO5 |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;3-piperidin-4-yl-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C14H19NO.C4H4O4/c16-14-9-13(10-5-7-15-8-6-10)11-3-1-2-4-12(11)14;5-3(6)1-2-4(7)8/h1-4,10,13-16H,5-9H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
MPFKTQKRAGQATD-WLHGVMLRSA-N |
SMILES isomérique |
C1CNCCC1C2CC(C3=CC=CC=C23)O.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
C1CNCCC1C2CC(C3=CC=CC=C23)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


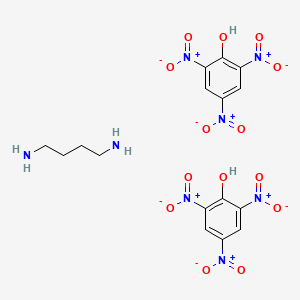
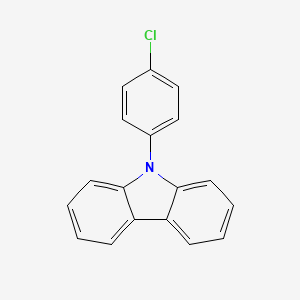
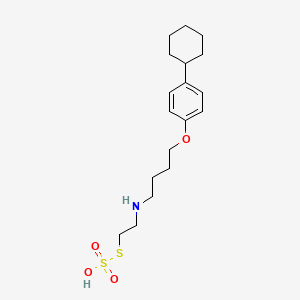
![[(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate](/img/structure/B14720578.png)
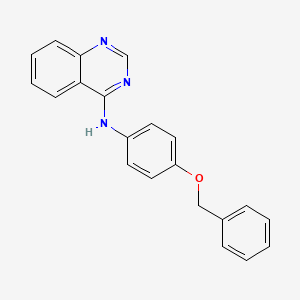
![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(4-methylphenyl)-](/img/structure/B14720585.png)

